
5-(3-Methoxy-phenyl)-1H-pyrazin-2-one
Overview
Description
The compound “5-(3-Methoxy-phenyl)-1H-pyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a ketone functional group. The “3-Methoxy-phenyl” part indicates a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached at the 3rd position .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are typically used for this purpose .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. The pyrazinone part of the molecule might be involved in reactions with nucleophiles or bases, while the methoxyphenyl part might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one features prominently in the synthesis and characterization of various chemical derivatives, reflecting its importance in organic chemistry research. For example, an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation has been reported, utilizing a β-keto ester, phenylhydrazine, and benzaldehydes, showcasing the compound's role in facilitating green chemistry protocols due to its catalyst-free nature, simple work-up, and excellent yields without the need for column chromatography (Shabalala et al., 2020). Additionally, the compound's derivatives have been explored for their electrochromic properties, particularly in donor-acceptor polymeric electrochromic materials, indicating potential applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant transmittance change in the NIR region (Zhao et al., 2014).
Biological and Pharmaceutical Applications
In the realm of biological and pharmaceutical sciences, derivatives of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one have been synthesized for their potential therapeutic activities. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in the development of anticancer agents (Hassan et al., 2014). Moreover, new pyrazoline and isoxazoline derivatives exhibiting significant to moderate antimicrobial activity have been synthesized, highlighting the compound's utility in creating new antimicrobial agents (Jadhav et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQNPDDPKGJXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587599 | |
| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxy-phenyl)-1H-pyrazin-2-one | |
CAS RN |
88066-90-4 | |
| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)

![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)
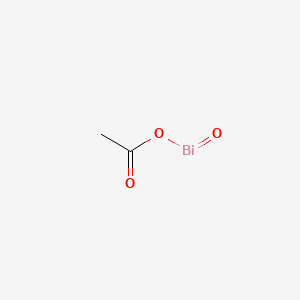
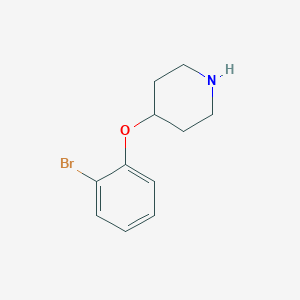

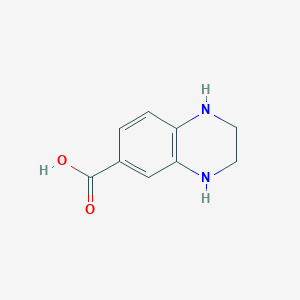

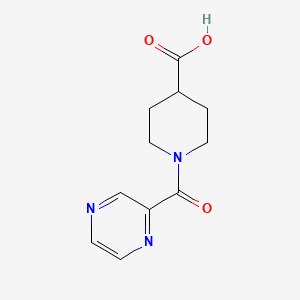
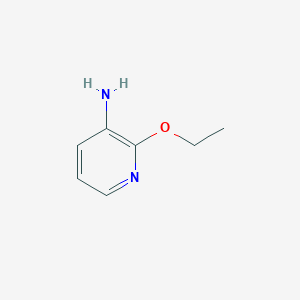

![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)